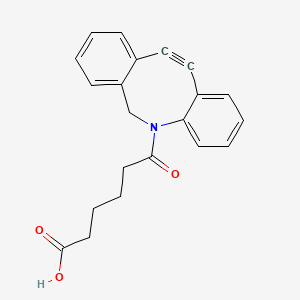

DBCO-C6-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

DBCO-C6-acid, also known as ADIBO or DIBAC, is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Azide groups .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as click chemistry, allows for the efficient functionalization of primary or secondary amines in the presence of activators such as EDC or HATU .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the stable attachment of the ADC cytotoxin to the antibody, forming the ADC .

Pharmacokinetics

It’s worth noting that the extended 6-carbon atom spacer arm of this compound improves its solubility in organic solvents such as dichloromethane, chloroform, thf, and ethyl acetate . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of this compound’s action is the formation of stable antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of this compound is influenced by the presence of Azide groups in the target molecules . Additionally, the reaction efficiency and stability of the resulting conjugates are improved by the extended 6-carbon atom spacer arm . .

Biochemical Analysis

Biochemical Properties

DBCO-C6-acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates. It interacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition, forming stable triazole linkages . This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development. The compound’s non-cleavable nature ensures that the conjugates remain stable under physiological conditions .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs to specific cells. The stable triazole linkages formed by this compound ensure that the conjugated drugs are delivered efficiently to the target cells, minimizing off-target effects . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to enhanced therapeutic efficacy and reduced toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo strain-promoted alkyne-azide cycloaddition with azide-containing molecules . This reaction forms stable triazole linkages, which are resistant to hydrolysis and enzymatic degradation . The non-cleavable nature of this compound ensures that the conjugates remain intact, allowing for precise targeting and delivery of therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are influenced by its stability and degradation over time. The compound is stable under various conditions, including room temperature and different solvents . Long-term studies have shown that this compound can degrade over extended periods, potentially affecting its efficacy in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted delivery of drugs, leading to improved therapeutic outcomes . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and immune responses . Researchers must carefully optimize the dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to bioconjugation and drug delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . These interactions can influence metabolic flux and metabolite levels, potentially affecting the overall pharmacokinetics and pharmacodynamics of the conjugated drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound is localized to the target cells and tissues, enhancing the efficiency of drug delivery . The extended six-carbon atom spacer arm in this compound improves its solubility and distribution in various biological environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cells, where it exerts its activity and function . This precise localization is essential for the effective delivery of therapeutic agents and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-C6-acid can be synthesized through the functionalization of primary or secondary amines with the dibenzocyclooctyne moiety in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The extended six-carbon spacer arm in this compound improves its solubility in organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the functionalization of amines with the dibenzocyclooctyne moiety, followed by purification and quality control to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

DBCO-C6-acid primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and does not require a catalyst, making it suitable for various bioconjugation applications .

Common Reagents and Conditions

Reagents: Azide-containing molecules, EDC, HATU

Conditions: Room temperature, organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate

Major Products

The major products formed from the reactions involving this compound are stable conjugates with azide-containing molecules. These conjugates are used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .

Scientific Research Applications

DBCO-C6-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

DBCO-acid: Similar to DBCO-C6-acid but without the extended six-carbon spacer arm.

DBCO-PEG4-acid: Contains a polyethylene glycol spacer, improving solubility and reducing non-specific binding.

DBCO-PEG12-acid: Features a longer polyethylene glycol spacer for enhanced solubility and reduced non-specific interactions.

Uniqueness

This compound is unique due to its extended six-carbon spacer arm, which improves its solubility in organic solvents and enhances the stability of the conjugates formed. This makes it particularly suitable for applications requiring high stability and solubility .

Biological Activity

DBCO-C6-acid, also known as dibenzocyclooctyne (DBCO) C6 acid, is a bioorthogonal reagent widely used in chemical biology for its unique properties in click chemistry. It serves as a non-activated building block for synthesizing complex molecules, particularly in copper-free ligation applications. This compound has garnered significant interest due to its ability to facilitate selective labeling and targeting of biomolecules without interfering with cellular processes.

- Molecular Formula : C21H19NO3

- Molecular Weight : 333.83 g/mol

- CAS Number : 1425485-72-8

- Solubility : Soluble in DMSO, DMF, dichloromethane (DCM), THF, and chloroform.

- Purity : Greater than 95% (HPLC)

- Appearance : Slightly grey to slightly orange solid

- Storage Conditions : -20°C, desiccated

These properties make this compound suitable for various applications in bioconjugation and drug delivery systems.

This compound functions through bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the selective conjugation of biomolecules tagged with azide groups to those functionalized with DBCO, facilitating the development of targeted therapies and imaging agents without the need for copper catalysts, which can be toxic to cells .

Case Studies and Research Findings

-

Targeting Tumor Cells

A study demonstrated the use of this compound in a bioorthogonal click-targeting strategy for breast cancer treatment. The researchers glycoengineered tumor cells with high-density azide groups using Ac4ManNAz. The subsequent reaction with DBCO-modified nanocomposites significantly enhanced cellular uptake and tumor-specific distribution, achieving a 96.1% inhibition rate in tumor growth . -

Protein Ligation

Another research focused on enhancing native chemical ligation (NCL) using this compound. By incorporating DBCO into peptides through Click-Assisted NCL (CAN), the ligation kinetics were accelerated. This method showed promise in synthesizing longer peptides that are otherwise challenging to produce due to slow reaction rates . -

Vibrational Reporting

Research involving azido-modified amino acids demonstrated that when DBCO was used in conjunction with these amino acids, it could serve as a vibrational reporter in proteins. This application allows for monitoring local hydration changes within protein environments, showcasing the versatility of this compound beyond traditional applications .

Comparative Table of Applications

Properties

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLBCOFKPVQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.